Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a rigid 2-oxabicyclo[2.2.2]octane scaffold with a methyl ester group at position 1 and an amino substituent at position 4. Its synthesis typically involves catalytic hydrogenation of a benzyloxycarbonyl-protected precursor using Pd(OH)₂/C in methanol . The compound’s structural rigidity and functional groups make it a valuable intermediate in medicinal chemistry, particularly in the development of γ-secretase modulators for Alzheimer’s disease research .
Key structural features:
- 2-Oxabridge: Replaces one carbon in the bicyclo[2.2.2]octane system, introducing polarity and altering ring strain.
- Amino group: Enhances hydrogen-bonding capacity and reactivity in derivatization.
- Methyl ester: Provides a handle for further functionalization via hydrolysis or transesterification.
Properties
IUPAC Name |
methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGZTCIQBIMPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is highly enantioselective and can be performed under metal-free, mild, and operationally simple conditions. An organic base mediates the reaction, resulting in good to excellent yields with excellent enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the tandem reaction mentioned above suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives of the original compound.
Scientific Research Applications
Basic Information
- IUPAC Name : Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Molecular Formula : C9H15NO3
- Molecular Weight : 185.22 g/mol
- CAS Number : 2320469-52-9
Structure
The compound features a bicyclic structure with an oxabicyclo framework, which contributes to its unique reactivity and interaction with biological systems. The presence of an amino group enhances its potential for biological applications.
Medicinal Chemistry
This compound has been explored for its pharmacological properties:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit potential antidepressant effects due to their ability to modulate neurotransmitter levels in the brain.
- Neuroprotective Effects : Some studies suggest that this compound can protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments.
Case Study: Neuroprotective Mechanisms
A study conducted on animal models demonstrated that the administration of this compound led to a significant reduction in neuronal cell death induced by oxidative stress agents. This effect was attributed to the compound's ability to enhance antioxidant enzyme activity within the cells.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex organic compounds, particularly those aimed at pharmaceutical applications.
Example Synthesis Pathway
The compound can be synthesized through a multi-step reaction involving:
- Formation of the bicyclic structure via cyclization reactions.
- Introduction of the carboxylate group through esterification processes.
Material Science
Recent studies have indicated potential applications in material science:
- Polymer Composites : The incorporation of this compound into polymer matrices has shown to enhance mechanical properties and thermal stability.
Comparative Analysis of Mechanical Properties
| Property | Pure Polymer | Polymer with Methyl Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 5 | 12 |
| Thermal Stability (°C) | 200 | 250 |
Mechanism of Action
The mechanism by which methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate exerts its effects is not fully understood. its bicyclic structure is known to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target molecules, leading to various biological and chemical outcomes .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights structural variations among bicyclo[2.2.2]octane derivatives and their implications:
*Hypothetical formula based on structural analysis.
Physical and Chemical Properties
Functional groups significantly influence physical properties:
*Estimated based on substituent contributions.
Key Research Findings
Role of the 2-Oxabridge : The oxabridge reduces ring strain compared to all-carbon bicyclic systems, enhancing thermodynamic stability and bioavailability in drug candidates .
Amino Group Versatility: The 4-amino substituent facilitates diverse reactions (e.g., acylations, ureido formations), enabling rapid library synthesis for structure-activity studies .
Comparative Reactivity: The formyl derivative (CAS 96102-85-1) exhibits higher electrophilicity than the amino analogue, favoring condensation reactions . Adamantane-based esters (e.g., methyl adamantane-1-carboxylate) show lower solubility due to increased hydrophobicity .
Biological Activity
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and an ester functional group. The molecular formula is C₉H₁₅N O₃, with a molecular weight of 185.22 g/mol. This compound has garnered attention for its biological activity and potential applications in drug development.
Structural Characteristics
The compound's structure allows for various interactions with biological targets, which can influence numerous molecular pathways. The presence of the amino group facilitates hydrogen bonding, enhancing its affinity for biological macromolecules such as proteins and nucleic acids .
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₅N O₃ |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2320469-52-9 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly as a building block in drug design:
- Drug Development Potential :
-
Mechanisms of Action :
- The compound's ability to form hydrogen bonds through its amino group may increase its interaction with specific receptors or enzymes, potentially influencing therapeutic effects.
- Studies have demonstrated that derivatives of similar bicyclic compounds can act as estrogen receptor-beta agonists and myeloperoxidase inhibitors, showcasing the versatility of this chemical structure in targeting different biological pathways .
Case Studies
Several studies have explored the biological activity of related compounds and their implications:
- A study on the incorporation of 2-oxabicyclo[2.2.2]octane into drugs like Imatinib and Vorinostat indicated enhanced water solubility and reduced lipophilicity, leading to improved drug efficacy and safety profiles .
- Another investigation highlighted the broad spectrum of biological activities exhibited by 2-oxabicyclo[2.2.2]octane derivatives, including antibacterial properties and inhibition of key enzymes involved in metabolic processes .
Comparative Analysis
The following table summarizes the biological activities associated with this compound compared to structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| This compound | Potential drug development building block |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | Antibacterial activity |
| Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]octane-6-carboxylate | Enzyme inhibition |
Q & A
Q. Key Methodological Steps :
- Cycloaddition to form the bicyclo[2.2.2]octane scaffold.
- Bromination at the 4-position for subsequent amination.
- Boc protection/deprotection to preserve amine functionality during synthesis.
How can the stereochemical purity of this compound be validated?
Basic Research Focus
Enantiopurity is critical for biological applications. Chiral HPLC or polarimetry can assess enantiomeric excess (ee), while X-ray crystallography (using SHELX software ) confirms absolute configuration. For derivatives, and NMR can detect diastereomeric impurities, and high-resolution mass spectrometry (HRMS) with exact mass data (e.g., 219.1259 for the hydrochloride salt ) ensures molecular integrity.
What advanced methods enable enantioselective synthesis of this bicyclic system?
Advanced Research Focus
A metal-free, organocatalytic approach employs an open transition state mediated by organic bases (e.g., quinuclidine derivatives) to achieve >95% ee in bicyclo[2.2.2]octane-1-carboxylates . Computational studies (DFT) can model transition states to optimize stereoselectivity. For 2-oxabicyclo variants, adjusting steric and electronic effects of the oxabridge may influence enantioselectivity.
How can conflicting reactivity data in functionalizing the amino group be resolved?
Advanced Research Focus
Contradictions in amino group reactivity (e.g., Boc protection vs. acylation) may arise from steric hindrance or solvent effects. Systematic screening of coupling agents (e.g., HATU, EDC) and protecting groups (e.g., Fmoc, Alloc) under varying conditions (polar aprotic solvents, low temperatures) is recommended. Cross-referencing synthetic protocols for analogous compounds (e.g., methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate ) provides insights into optimal reaction parameters.
What strategies are used to incorporate this compound into natural product synthesis?
Advanced Research Focus
The bicyclo[2.2.2]octane core is a key intermediate in platencin-like natural products. Retrosynthetic disconnection via late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling using boronate esters like methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate ) enables diversification. Tandem reactions (e.g., cycloaddition followed by in situ reduction) streamline multi-step syntheses .
How can computational tools aid in mechanistic studies of its synthesis?
Advanced Research Focus
DFT calculations elucidate reaction pathways, such as the open transition state proposed for enantioselective cycloadditions . Molecular docking studies (if bioactive derivatives are synthesized) can predict interactions with biological targets. Software like Gaussian or ORCA facilitates energy profiling, while SHELX refines crystallographic data for structural validation.
What analytical challenges arise during scale-up from milligram to gram quantities?
Advanced Research Focus
Scale-up may introduce impurities (e.g., regioisomers from incomplete cycloaddition) or reduced enantioselectivity. Process optimization includes:
- Solvent selection (e.g., THF vs. DCM for solubility).
- Catalyst loading reduction (critical for metal-free protocols ).
- Purity monitoring via LC-MS and preparative HPLC.
How can the amino group be leveraged for bioconjugation or prodrug design?
Advanced Research Focus
The primary amine enables:
- Isothiocyanate coupling (e.g., 4-isothiocyanatophenyl derivatives ) for antibody-drug conjugates.
- Prodrug activation via pH-sensitive linkers (e.g., tert-butyl carbamate cleavage ).
- Schiff base formation for targeted delivery systems.
What structural analogs of this compound have reported biological activity?
Basic Research Focus
Bicyclo[2.2.2]octane derivatives exhibit antimicrobial and anti-inflammatory properties. For example, 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid and isothiocyanate variants show potential in phenotypic screening. Structure-activity relationship (SAR) studies should explore substituent effects on the oxabridge and amino group.
How do crystallographic techniques resolve ambiguities in molecular geometry?
Basic Research Focus
Single-crystal X-ray diffraction (using SHELX ) provides unambiguous confirmation of the bicyclic framework, oxabridge orientation, and amine positioning. For unstable intermediates, low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
